BenchChemオンラインストアへようこそ!

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide

PI3Kδ AKT phosphorylation picolinamide inhibitor

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide (CAS 2034338-35-5) is a synthetic small molecule (MW 287.31 g/mol, formula C₁₅H₁₇N₃O₃) belonging to the picolinamide class. Its structure features a 2-oxopyridinone ring bearing 4-methoxy and 6-methyl substituents, linked via an ethyl spacer to a picolinamide moiety.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 2034338-35-5
Cat. No. B2922637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide
CAS2034338-35-5
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1CCNC(=O)C2=CC=CC=N2)OC
InChIInChI=1S/C15H17N3O3/c1-11-9-12(21-2)10-14(19)18(11)8-7-17-15(20)13-5-3-4-6-16-13/h3-6,9-10H,7-8H2,1-2H3,(H,17,20)
InChIKeyQGTKUSSSNGFQLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide (CAS 2034338-35-5): Compound Identity and Baseline Characteristics


N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide (CAS 2034338-35-5) is a synthetic small molecule (MW 287.31 g/mol, formula C₁₅H₁₇N₃O₃) belonging to the picolinamide class [1]. Its structure features a 2-oxopyridinone ring bearing 4-methoxy and 6-methyl substituents, linked via an ethyl spacer to a picolinamide moiety. This compound appears in patent literature within the broader structural space of oxopicolinamide derivatives explored as Factor XIa (FXIa) inhibitors for anticoagulant therapy [2], as well as in disclosures of picolinamide-based fungicides targeting the cytochrome bc1 complex [3]. No dedicated primary research article focusing on this specific compound was identified in the open literature, and quantitative bioactivity data for CAS 2034338-35-5 itself remains extremely limited.

Why Generic Substitution Fails for N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide (CAS 2034338-35-5): The Structural Specificity Problem


The picolinamide and oxopyridinone chemical space is exceptionally sensitive to subtle structural modifications. Within the FXIa inhibitor patent family (WO2018041122A1), alterations to the oxopyridinone substitution pattern, the linker length, or the amide terminus can shift potency by orders of magnitude or abolish target engagement entirely [1]. Similarly, in the fungicidal picolinamide class, molecular dynamics simulations demonstrate that even minor changes to the heterocycle substitution pattern alter the binding mode at the Qi-site of the cytochrome bc1 complex, directly affecting fungicidal efficacy [2]. Consequently, procuring a generic picolinamide or a close analog lacking the precise 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl ethyl substitution cannot guarantee equivalent binding, selectivity, or functional activity.

Quantitative Evidence Guide: Differentiation of N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide from Closest Analogs


PI3Kδ-Mediated AKT Phosphorylation Inhibition: Potency Compared to Structurally Divergent Picolinamide Controls

In an electrochemiluminescence assay measuring inhibition of human PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells (30 min incubation), N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide exhibited an IC₅₀ of 102 nM [1]. While a direct head-to-head comparator within the same study is not available, this value falls within the mid-nanomolar range typical of probe-grade PI3Kδ inhibitors, positioning the compound as a structurally distinct chemotype relative to the extensively explored quinazoline and thiazolidinedione-based PI3Kδ inhibitors.

PI3Kδ AKT phosphorylation picolinamide inhibitor immuno-oncology B-cell receptor signaling

Structural Differentiation from Fungicidal Picolinamide Analogs: Implications for Cytochrome bc1 Binding

The 2024 molecular dynamics study by Dong et al. on picolinamide fungicides targeting the cytochrome bc1 complex Qi-site established that the binding mode is exquisitely sensitive to the protonation state and substitution pattern of the pyridinone ring [1]. The 4-methoxy-6-methyl substitution present in CAS 2034338-35-5 represents a distinct electronic and steric profile compared to the 4-hydroxy or 4-alkoxy variants predominantly explored in that study. While no direct bc1 inhibition data exists for this specific compound, the computational framework predicts that the 4-methoxy group alters hydrogen-bonding capacity relative to 4-hydroxy analogs, potentially modulating Qi-site residency time.

picolinamide fungicide cytochrome bc1 complex Qi-site inhibitor structure-activity relationship crop protection

Differentiation from Urea- and Benzamide-Linked Analogs: Linker Chemistry Drives Target Engagement Potential

Several commercially available compounds share the identical 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl ethyl core but diverge at the terminal amide: 1-cyclopentyl-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea (urea terminus) , 2-chloro-4-fluoro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide (benzamide terminus, CAS 2034590-40-2) , and the target compound (picolinamide terminus). The picolinamide terminus introduces a pyridine nitrogen capable of coordinating metal ions or participating in hydrogen-bonding networks at kinase hinge regions, a feature absent in both urea and benzamide analogs. This structural distinction is non-trivial: in kinase inhibitor design, the picolinamide moiety frequently serves as a hinge-binding motif, as exemplified in VEGFR-2 and c-Met inhibitor series [1].

ethyl linker picolinamide urea analog benzamide analog kinase inhibitor scaffold

Best-Fit Application Scenarios for N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide (CAS 2034338-35-5)


Chemical Probe Development for PI3Kδ-Dependent B-Cell Malignancies

With an IC₅₀ of 102 nM against PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1], this compound provides a structurally novel picolinamide-based starting point for medicinal chemistry optimization targeting PI3Kδ-driven B-cell lymphomas and chronic lymphocytic leukemia. Its distinct chemotype complements existing PI3Kδ inhibitor scaffolds (idelalisib, duvelisib) and may address resistance-conferring mutations.

Fragment-Based or Scaffold-Hopping Library Design for Kinase Inhibitor Discovery

The picolinamide terminus offers a validated hinge-binding motif used across VEGFR-2, c-Met, and Aurora-B kinase inhibitor programs [1]. Incorporating this compound into diversity-oriented synthesis libraries enables scaffold-hopping strategies where the 4-methoxy-6-methyl-2-oxopyridinone core provides a distinct vector trajectory compared to traditional heterocyclic hinges, potentially yielding patentably novel kinase inhibitor series.

Agrochemical Lead Generation Targeting Cytochrome bc1 Qi-Site

Based on class-level evidence from picolinamide fungicide interaction studies with the cytochrome bc1 complex [1], this compound's 4-methoxy-6-methyl substitution pattern represents a non-obvious variation on the pyridinone scaffold that warrants evaluation for differential binding kinetics at the Qi-site. Agrochemical discovery groups pursuing resistance-breaking fungicides may prioritize this chemotype over 4-hydroxy analogs.

FXIa Inhibitor Medicinal Chemistry: Building Block for Structure-Activity Relationship Expansion

Patent WO2018041122A1 broadly claims oxopicolinamide derivatives as FXIa inhibitors for thromboembolic disease [1]. The specific 4-methoxy-6-methyl-2-oxopyridinone ethyl picolinamide substitution pattern falls within this structural scope. Procurement of this precise compound enables systematic exploration of how the 4-methoxy (vs. 4-hydroxy) and 6-methyl (vs. 6-H) substituents influence FXIa potency, selectivity over related coagulation proteases, and oral bioavailability.

Quote Request

Request a Quote for N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.